6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
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Overview
Description
6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a fused ring system that includes a pyrazole ring and a quinoline ring, with a fluorine atom at the 6th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, followed by cyclization to form the desired pyrazoloquinoline structure . The reaction is usually catalyzed by acids such as Yb(OTf)3 and carried out in solvents like 1,2-dichloroethane at elevated temperatures (around 84°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on factors such as yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and more efficient catalysts to enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the substituents and the presence of a hydroxyl group at the 4th position.
Pyrano[3,2-c]quinolones: These compounds have a fused pyran ring instead of a pyrazole ring, leading to different chemical and biological properties.
Furo[3,2-c]quinolones: These compounds feature a furan ring fused to the quinoline core, resulting in unique biological activities.
Uniqueness
6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is unique due to the presence of the fluorine atom at the 6th position and the pyrazole ring fused to the quinoline core
Properties
IUPAC Name |
6-fluoro-1,2-dihydropyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O/c11-7-3-1-2-5-8-6(4-12-9(5)7)10(15)14-13-8/h1-4H,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKRMHRCMZPPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)F)C(=O)NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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